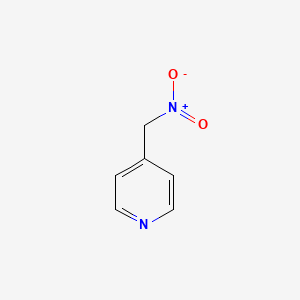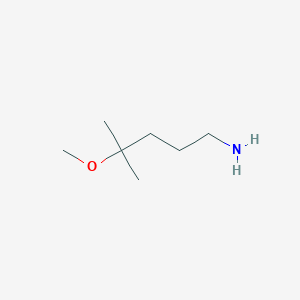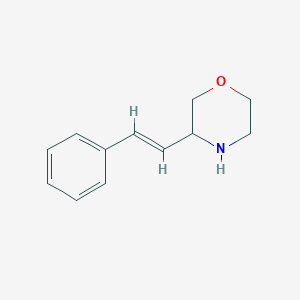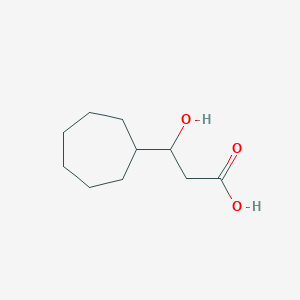![molecular formula C7H9ClN2O2 B13596719 5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride CAS No. 2803856-10-0](/img/structure/B13596719.png)
5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride is a chemical compound with a unique fused ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its stability and reactivity, making it a valuable subject of study in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride typically involves the reaction of aminocarbonyl compounds through the Marckwald reaction. This two-step procedure provides a high yield and can be scaled up for bulk production . Another method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride
- 5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one
Uniqueness
5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride stands out due to its specific ring structure and the presence of a carboxylic acid group. This unique structure contributes to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
2803856-10-0 |
|---|---|
Molekularformel |
C7H9ClN2O2 |
Molekulargewicht |
188.61 g/mol |
IUPAC-Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-2-6-8-3-4-9(5)6;/h3-5H,1-2H2,(H,10,11);1H |
InChI-Schlüssel |
BLYACQFQAYJZDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=NC=CN2C1C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(3-{2-[2-(3-Aminopropoxy)ethoxy]ethoxy}propyl)piperazin-1-yl]-7,10,13-trioxa-3-azahexadecan-16-amine](/img/structure/B13596660.png)



amine](/img/structure/B13596687.png)







